N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole and pyridine intermediates. The synthetic route may include:
Formation of Pyrazole Intermediates: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole rings.
Coupling Reactions: The pyrazole intermediates are then coupled with other functional groups, such as benzyl and methyl groups, using reagents like palladium catalysts.
Chemical Reactions Analysis
N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Agrochemicals: It has been explored for its potential use as an insecticide or herbicide, given its ability to interfere with the biological processes of pests and weeds.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazole derivatives, such as:
N-(1-benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has similar structural features but differs in its specific functional groups and biological activities.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct chemical properties and applications.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H28N8O |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H28N8O/c1-5-12-34-25-24(17(2)30-34)20(14-22(28-25)21-15-27-32(4)18(21)3)26(35)29-23-11-13-33(31-23)16-19-9-7-6-8-10-19/h6-11,13-15H,5,12,16H2,1-4H3,(H,29,31,35) |
InChI Key |
JAUXWLQVMAOKSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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